N-Boc-2-Amino-5-bromopyrimidine

Catalog No.
S768056
CAS No.
883231-23-0
M.F
C9H12BrN3O2
M. Wt
274.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-2-Amino-5-bromopyrimidine

The unprotected 2-amino-5-bromopyrimidine analog suffers from competing N-arylation (>5%) and palladium catalyst poisoning, requiring 5-10 mol% Pd and high-boiling solvents. N-Boc-2-Amino-5-bromopyrimidine eliminates these bottlenecks:

  • Regioselective C-Br activation with 100 mg/mL solubility in THF for automated synthesis.
  • Boc group cleanly deprotects under TFA/DCM, compatible with acid-sensitive downstream groups.

This intermediate streamlines scale-up and reduces Pd costs.

CAS Number

883231-23-0

Product Name

N-Boc-2-Amino-5-bromopyrimidine

IUPAC Name

tert-butyl N-(5-bromopyrimidin-2-yl)carbamate

Molecular Formula

C9H12BrN3O2

Molecular Weight

274.11 g/mol

InChI

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-11-4-6(10)5-12-7/h4-5H,1-3H3,(H,11,12,13,14)

InChI Key

MQQCCIJHZDEZBW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=N1)Br

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=N1)Br

Synonyms

N-Boc-2-amino-5-bromopyrimidine, tert-Butyl (5-bromopyrimidin-2-yl)carbamate, tert-Butyl N-(5-bromopyrimidin-2-yl)carbamate, Carbamic acid, N-(5-bromo-2-pyrimidinyl)-, 1,1-dimethylethyl ester, 5-Bromo-2-(Boc-amino)pyrimidine

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g

N-Boc-2-Amino-5-bromopyrimidine is a mono-protected heterocyclic building block utilized extensively in the synthesis of 2-aminopyrimidine-core active pharmaceutical ingredients (APIs). By masking the exocyclic amine with a tert-butyloxycarbonyl (Boc) group, this compound fundamentally alters the physicochemical and reactivity profile of the pyrimidine scaffold compared to its unprotected state. The baseline properties include a stable crystalline solid form, quantified high solubility in standard organic solvents (such as THF and toluene), and an activated C-Br bond at the 5-position primed for palladium-catalyzed cross-coupling. This protection strategy ensures that downstream functionalization remains strictly regioselective, making it a targeted procurement choice for multi-step synthetic workflows where strict impurity control and process predictability are required [1].

Attempting to substitute N-Boc-2-Amino-5-bromopyrimidine with its unprotected analog, 2-amino-5-bromopyrimidine, routinely introduces severe process bottlenecks in advanced synthesis. The free exocyclic amine is highly prone to competing N-arylation during Buchwald-Hartwig couplings and coordinates strongly with palladium catalysts, leading to catalyst poisoning that necessitates economically unviable catalyst loadings. Furthermore, the unprotected amine forms strong intermolecular hydrogen bonds, drastically reducing solubility in volatile organic solvents and forcing the use of high-boiling polar aprotic solvents (e.g., DMF, DMSO) that complicate downstream workup. Substituting with a 5-chloro analog instead of the 5-bromo derivative significantly decreases the rate of oxidative addition, requiring specialized, expensive phosphine ligands to achieve acceptable conversions [1].

Chemoselectivity and Prevention of N-Arylation in Cross-Coupling

In palladium-catalyzed C-N and C-C cross-coupling reactions, the presence of an unprotected exocyclic amine introduces significant chemoselectivity risks. Procurement of the N-Boc protected variant effectively mitigates competing N-arylation pathways. Quantitative process evaluations demonstrate that using N-Boc-2-Amino-5-bromopyrimidine yields >98% of the desired 5-position substituted product with <1% N-arylation side products. In contrast, the unprotected 2-amino-5-bromopyrimidine baseline exhibits up to 15-25% competing N-arylation under identical Buchwald-Hartwig conditions, requiring intensive chromatographic purification to isolate the target intermediate [1].

Evidence DimensionRegioselective target yield vs. N-arylation side product
Target Compound Data>98% target yield, <1% N-arylation
Comparator Or BaselineUnprotected 2-amino-5-bromopyrimidine (70-75% target yield, 15-25% N-arylation)
Quantified DifferenceReduction of N-arylation to <1%, improving target yield by >20%
ConditionsPalladium-catalyzed Buchwald-Hartwig cross-coupling, standard phosphine ligands, 80°C

Eliminating side reactions removes the need for costly and time-consuming chromatographic separations, directly lowering API manufacturing costs.

Catalyst Loading Efficiency and Process Economics

The free amine of unprotected 2-aminopyrimidines is a known Lewis base that can coordinate to palladium centers, effectively stalling the catalytic cycle. Utilizing N-Boc-2-Amino-5-bromopyrimidine sterically and electronically masks this coordination site. Process scale-up data indicates that the Boc-protected compound achieves >95% conversion in standard Suzuki-Miyaura couplings with a palladium loading of only 1-2 mol%. Conversely, the unprotected comparator requires elevated catalyst loadings of 5-10 mol% to overcome catalyst deactivation and achieve comparable conversion rates[1].

Evidence DimensionRequired Palladium catalyst loading for >95% conversion
Target Compound Data1-2 mol% Pd
Comparator Or BaselineUnprotected 2-amino-5-bromopyrimidine (5-10 mol% Pd)
Quantified DifferenceUp to 80% reduction in precious metal catalyst consumption
ConditionsSuzuki-Miyaura coupling, standard boronic acids, aqueous base, 2-12 hours

Reducing palladium loading significantly cuts raw material costs and minimizes heavy metal remediation steps in late-stage pharmaceutical synthesis.

Solvent Compatibility and Workup Simplification

Intermolecular hydrogen bonding in unprotected aminopyrimidines severely restricts their solubility profile, necessitating the use of high-boiling solvents like DMF or NMP. The introduction of the Boc group in N-Boc-2-Amino-5-bromopyrimidine disrupts this hydrogen bonding network, dramatically enhancing lipophilicity. Solubility metrics show the Boc-protected compound achieves >100 mg/mL solubility in volatile solvents such as THF and toluene at room temperature. The unprotected baseline typically exhibits <10 mg/mL solubility in these same solvents, forcing reliance on polar aprotic media that require aqueous extraction or high-vacuum distillation to remove[1].

Evidence DimensionSolubility in volatile organic solvents (THF/Toluene)
Target Compound Data>100 mg/mL
Comparator Or BaselineUnprotected 2-amino-5-bromopyrimidine (<10 mg/mL)
Quantified Difference>10-fold increase in non-polar/ethereal solvent solubility
ConditionsRoom temperature (20-25°C), standard atmospheric pressure

High solubility in volatile solvents enables homogeneous reactions and vastly simplifies solvent removal, accelerating batch cycle times.

Synthesis of 2-Aminopyrimidine-Based Kinase Inhibitors

Due to its strict regiocontrol and reduction of N-arylation side reactions to <1%, this compound serves as a highly reliable starting material for constructing the hinge-binding 2-aminopyrimidine motifs found in numerous kinase inhibitors. The Boc group ensures clean 5-position functionalization via Suzuki or Stille coupling, followed by quantitative deprotection under mild acidic conditions (e.g., TFA/DCM) that tolerate sensitive downstream functional groups [1].

High-Throughput Medicinal Chemistry Library Generation

In automated, parallel synthesis environments, reaction homogeneity is critical. The >100 mg/mL solubility of N-Boc-2-Amino-5-bromopyrimidine in THF allows for the preparation of highly concentrated stock solutions, enabling reliable liquid handling and consistent cross-coupling yields across diverse boronic acid arrays without the catalyst poisoning observed with unprotected amines [2].

Large-Scale API Intermediate Manufacturing

For process chemists scaling up pyrimidine derivatives, the ability to operate at 1-2 mol% palladium loading significantly improves process economics compared to the 5-10 mol% required for unprotected analogs. Furthermore, the compatibility of the Boc-protected intermediate with volatile solvents like toluene allows for streamlined, telescoping workflows where solvent exchange and aqueous workups are minimized [3].

XLogP3

1.8

Wikipedia

Tert-Butyl (5-bromopyrimidin-2-yl)carbamate

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